2-(Hydroxymethyl)-6-methylisonicotinonitrile
Overview
Description
2-(Hydroxymethyl)-6-methylisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methylisonicotinonitrile typically involves the reaction of 6-methylisonicotinonitrile with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-(Formyl)-6-methylisonicotinonitrile or 2-(Carboxyl)-6-methylisonicotinonitrile.
Reduction: 2-(Aminomethyl)-6-methylisonicotinonitrile.
Substitution: Various substituted isonicotinonitrile derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-6-methylisonicotinonitrile has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methylisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-(Hydroxymethyl)-isonicotinonitrile: Lacks the methyl group at the 6-position.
6-Methylisonicotinonitrile: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)-nicotinonitrile: Contains a pyridine ring instead of the isonicotinonitrile core.
Uniqueness: 2-(Hydroxymethyl)-6-methylisonicotinonitrile is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBKEWEKAICOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591362 | |
Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108129-25-5 | |
Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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